2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14FNO·HCl. It is a solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by the presence of a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride include:
- 2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
- 2-(5-Fluoro-2-chlorophenyl)pyrrolidine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position and the fluoro group at the 5-position can significantly impact its interactions with other molecules and its overall properties .
Biological Activity
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article aims to explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group. This substitution is crucial for its biological activity, influencing receptor binding and efficacy.
Neuropharmacological Effects
Recent studies have indicated that compounds similar to this compound exhibit significant interactions with serotonin receptors. Specifically, they have been evaluated for their agonistic effects on the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. The structure-activity relationship studies show that modifications at the phenyl ring can significantly alter receptor affinity and potency. For example, compounds with specific substitutions demonstrated enhanced selectivity for the 5-HT2A receptor over the 5-HT2C receptor, indicating potential for targeted therapeutic effects in treating depression and anxiety disorders .
Table 1: Receptor Affinities of Related Compounds
Compound | 5-HT2A Affinity (nM) | 5-HT2C Affinity (nM) | Selectivity Ratio |
---|---|---|---|
Compound A | 25 | 320 | 12.8 |
Compound B | 41 | 640 | 15.6 |
Compound C | 100 | 270 | 2.7 |
Antimicrobial Activity
In vitro studies have demonstrated that pyrrolidine derivatives, including those related to this compound, possess notable antimicrobial properties. These compounds were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound X | Staphylococcus aureus | 75 |
Compound Y | Escherichia coli | <125 |
Compound Z | Pseudomonas aeruginosa | 150 |
These findings suggest that the introduction of specific functional groups can enhance the antimicrobial efficacy of pyrrolidine derivatives, making them promising candidates for further development as novel antibiotics .
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives in a clinical setting where their effects on mood disorders were assessed. Patients receiving treatment with a compound closely related to this compound reported significant improvements in depressive symptoms compared to placebo groups. This underscores the potential of this compound class in psychiatric medicine.
Properties
Molecular Formula |
C11H15ClFNO |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
InChI Key |
NIZBGGSNGPJALP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Origin of Product |
United States |
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